Dicinnamalacetone

概要

説明

準備方法

Dicinnamalacetone is typically synthesized through a double aldol condensation reaction between cinnamaldehyde and acetone. This reaction involves the formation of carbon-carbon bonds between the aldehyde groups of cinnamaldehyde and the carbonyl group of acetone, resulting in the formation of the this compound molecule . The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the final product .

化学反応の分析

Dicinnamalacetone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

科学的研究の応用

Nonlinear Optical Applications

Nonlinear Optical Properties

Dicinnamalacetone is recognized for its nonlinear optical (NLO) characteristics, which are crucial for applications in photonics and optoelectronics. Research indicates that this compound exhibits a significant second-harmonic generation (SHG) efficiency, making it a candidate for use in electro-optical devices. The SHG power of this compound is reported to be approximately twice that of urea, a standard reference material in NLO studies .

Synthesis and Characterization

The synthesis involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide. Characterization techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) confirm the structural integrity and phase purity of the synthesized compound. The geometry optimization of this compound has shown a Λ-shaped molecular structure that enhances its charge transfer properties, contributing to its NLO behavior .

Chemical Applications

Indicator in Chemical Reactions

this compound serves as an indicator in various chemical titrations. It is particularly useful for measuring the surface acidity of homoionic montmorillonites and detecting excess hydrogen halides in organic solvents. Its ability to undergo oxidation reactions further expands its utility in synthetic organic chemistry .

Synthesis of Organic Compounds

This compound is also employed as a starting material for synthesizing other organic compounds, showcasing its versatility in chemical manufacturing processes. Its structural properties facilitate diverse reactions, making it a valuable intermediate in organic synthesis.

Biological Applications

Potential Biological Activities

Research into the biological activities of this compound suggests it may interact with various biological molecules, potentially influencing cellular processes. Ongoing studies aim to explore its therapeutic applications, particularly in drug development, where its unique structural characteristics could lead to novel treatments .

Case Study 1: Nonlinear Optical Properties

A study conducted by Bhadauria et al. focused on the synthesis and characterization of this compound for NLO applications. The research highlighted the compound's superior SHG efficiency compared to traditional NLO materials like urea. The findings suggest that optimizing molecular geometry can significantly enhance NLO properties, thus broadening the scope for practical applications in photonic devices .

Case Study 2: Chemical Indicator

In another investigation, this compound was utilized as a Hammett indicator to assess the acidity of various catalysts. The study demonstrated that the colorimetric changes observed with this compound could effectively indicate pH changes during chemical reactions, underscoring its role as a reliable indicator in organic chemistry .

Summary Table

| Application Area | Details |

|---|---|

| Nonlinear Optics | Exhibits significant second-harmonic generation; superior SHG efficiency compared to urea. |

| Chemical Reactions | Used as an indicator for acidity measurement; detects excess hydrogen halides in solvents. |

| Organic Synthesis | Serves as a starting material for various organic compounds; versatile reaction facilitator. |

| Biological Research | Potential interactions with biological molecules; ongoing studies for therapeutic applications. |

作用機序

The mechanism of action of dicinnamalacetone involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and aromatic rings allow it to participate in various chemical reactions and interactions. For example, this compound can act as an electrophile in electrophilic aromatic substitution reactions, where it reacts with nucleophiles to form substituted products . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis and research .

類似化合物との比較

Dicinnamalacetone can be compared to other similar compounds, such as:

Cinnamaldehyde: The starting material for the synthesis of this compound, cinnamaldehyde, is an aldehyde with a similar aromatic structure but lacks the extended conjugation found in this compound.

Benzaldehyde: Another aromatic aldehyde, benzaldehyde, is structurally simpler than this compound and does not contain the multiple conjugated double bonds.

Chalcone: Chalcone is a related compound with a similar structure, featuring an α,β-unsaturated carbonyl system. .

This compound’s unique structure, with its extended conjugation and multiple aromatic rings, distinguishes it from these similar compounds and contributes to its distinct chemical properties and reactivity.

生物活性

Dicinnamalacetone (DCA), a compound derived from the crossed aldol condensation of cinnamaldehyde and acetone, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and nonlinear optics. This article explores the biological activity of DCA, emphasizing its mechanisms, effects on various biological systems, and its applications in therapeutic contexts.

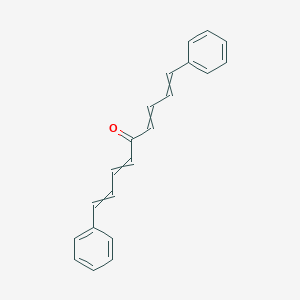

Chemical Structure and Properties

This compound is characterized by the formula and is known for its unique structure, which includes multiple conjugated double bonds. The IUPAC name for DCA is 1,9-di(phenyl)nona-1,3,6,8-tetraen-5-one. Its structural properties contribute to its biological activities, particularly as it relates to interactions with biological macromolecules.

Antioxidant Activity

DCA exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant activity of DCA has been linked to its ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them.

Antimicrobial Properties

Research indicates that DCA possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated that DCA can inhibit the growth of bacteria and fungi, making it a candidate for further investigation as a natural preservative or therapeutic agent against infections.

Enzyme Inhibition

DCA has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an aldose reductase inhibitor (ARI), which is significant in the context of diabetic complications. The IC50 values for several curcuminoids related to DCA were found to be in the range of 5.10–6.18 µM, indicating moderate to strong inhibition capabilities .

The biological activity of DCA can be attributed to several mechanisms:

- Molecular Interactions : DCA interacts with various proteins and enzymes through hydrogen bonding and hydrophobic interactions due to its aromatic nature.

- Oxidative Stress Reduction : By acting as an electron donor, DCA mitigates oxidative stress within cells.

- Modulation of Signaling Pathways : DCA may influence signaling pathways involved in inflammation and cell survival.

Case Studies

- Aldose Reductase Inhibition

- Antimicrobial Efficacy

- Nonlinear Optical Properties

Table 1: Biological Activity Summary of this compound

特性

IUPAC Name |

1,9-diphenylnona-1,3,6,8-tetraen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJALOQFYHCJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060747 | |

| Record name | 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-21-9 | |

| Record name | Dicinnamalacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key spectroscopic characteristics of Dicinnamalacetone?

A: this compound, with a molecular formula of C21H18O and a molecular weight of 286.35 g/mol, displays characteristic peaks in various spectroscopic analyses. [, ]

- FTIR: Analysis reveals structural information, particularly confirming the presence of functional groups like the carbonyl group (C=O) and conjugated double bonds (C=C). [, ]

- XRD: This technique confirms the phase purity and helps determine the crystallite size of synthesized DCA. []

Q2: How does this compound interact with β-cyclodextrin, and what are the implications of this interaction?

A: Research indicates that this compound forms a 1:2 inclusion complex with β-cyclodextrin. [] This interaction involves the insertion of the two aromatic rings of the DCA molecule into the hydrophobic cavities of two β-cyclodextrin molecules. []

- Enhanced Solubility: This complexation enhances the water solubility of DCA, a property potentially beneficial for various applications. []

- Increased Stability: Studies show a significant enhancement in the thermal stability of DCA upon complexation with β-cyclodextrin. []

Q3: Can you elaborate on the catalytic properties of metal sulfates in the depolymerization of paraldehyde, and how does this compound play a role in understanding the reaction mechanism?

A: Metal sulfates, particularly cupric sulfate, exhibit significant catalytic activity in the depolymerization of paraldehyde. [] Interestingly, the catalytic activity correlates strongly with the number of acid sites possessing a specific acid strength (pKa ≤ -3). []

- This compound as a Poison: Poisoning experiments using this compound, which preferentially adsorbs onto stronger acid sites, revealed that the poisoned cupric sulfate completely loses its catalytic activity. []

- Mechanism Insight: This finding strongly suggests that the acid sites with pKa ≤ -3 are the active sites responsible for the catalytic activity of cupric sulfate in the depolymerization of paraldehyde. []

Q4: this compound is categorized as a non-linear optical (NLO) material. What structural features contribute to its NLO properties, and how are these properties being investigated?

A: The linear chain structure of this compound molecules results in charge compensation, which influences its first-order hyperpolarizability (β), a key parameter for NLO activity. []

- Computational Studies: Researchers utilize semi-empirical methods like AM1 for geometry optimization of DCA. This helps estimate the permanent dipole moment, another factor influencing NLO properties. []

- Potential Applications: These studies suggest that DCA might possess a moderately large β value, making it a potential candidate for applications like second-harmonic generation (SHG). []

Q5: What is the significance of studying the effects of moisture adsorption on the acidity of silica-alumina, and how is this compound used in this context?

A: Understanding the impact of moisture on the acidity of solid acid catalysts like silica-alumina is crucial, as it directly influences their catalytic performance. [] this compound, with its known pKa value (-3.0), serves as a valuable Hammett indicator in this context. []

- Acidity Measurement: Researchers use this compound alongside other Hammett indicators to quantify the acidity of silica-alumina samples with varying degrees of moisture adsorption. []

- Mechanistic Insight: Results show that moisture adsorption significantly reduces the number of highly acidic sites (Ho ≤ -3.0) on silica-alumina, confirming the role of water in modifying surface acidity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。